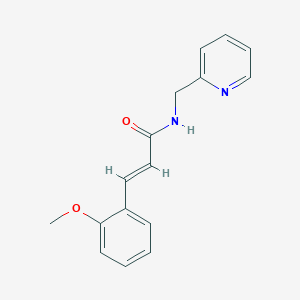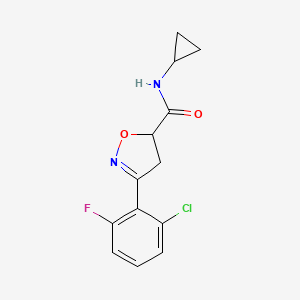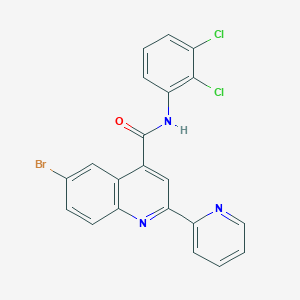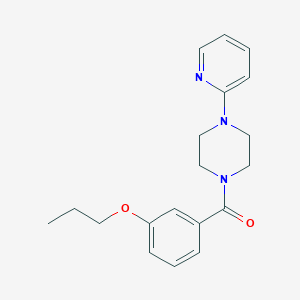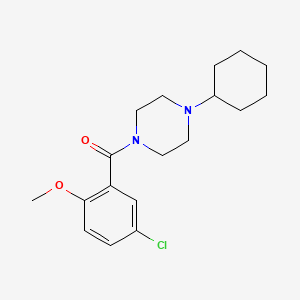![molecular formula C18H19FN2O B4766046 N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4766046.png)
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as LY294002, is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and has been extensively studied in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea has been widely used as a research tool in various fields such as cancer biology, neuroscience, and immunology. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, survival, and metabolism. Therefore, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea has been used to study the role of this pathway in cancer cell proliferation, apoptosis, and drug resistance. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea has been used to investigate the role of PI3K signaling in neuronal development, synaptic plasticity, and neurodegenerative diseases. Furthermore, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea has been used to study the role of PI3K signaling in immune cell activation, differentiation, and function.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea selectively inhibits the catalytic activity of PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling molecules such as Akt and mTOR. Therefore, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea blocks the PI3K/Akt/mTOR signaling pathway and inhibits cell growth, survival, and metabolism.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to have various biochemical and physiological effects depending on the cell type and context. In cancer cells, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibits cell proliferation, induces apoptosis, and enhances the efficacy of chemotherapy and radiotherapy. In neuronal cells, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea impairs synaptic plasticity, promotes neuronal death, and exacerbates neurodegenerative diseases. In immune cells, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibits cell activation, differentiation, and function, which can be beneficial or detrimental depending on the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea has several advantages as a research tool. It is a potent and selective inhibitor of PI3K, which allows for specific modulation of the PI3K signaling pathway. It is also cell-permeable and can be easily administered to cells or animals. However, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea has some limitations as well. It has off-target effects on other kinases such as mTOR and DNA-PK, which can complicate the interpretation of results. It also has a short half-life and can be rapidly metabolized or degraded, which requires careful timing and dosing of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea. First, the off-target effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea need to be further characterized and minimized to improve its specificity and selectivity. Second, the role of PI3K signaling in different cell types and contexts needs to be further elucidated to understand its diverse functions and implications in disease. Third, new inhibitors of PI3K and its downstream effectors need to be developed to overcome the limitations of N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea and improve its therapeutic potential. Finally, the combination of N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea with other drugs or therapies needs to be explored to enhance its efficacy and reduce its toxicity.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-7-4-13(5-8-16)10-11-20-18(22)21-17-9-6-14-2-1-3-15(14)12-17/h4-9,12H,1-3,10-11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBZUKGKGVAVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4765982.png)
![2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4765989.png)
![ethyl 2-[(1-azepanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4765997.png)
![5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4766004.png)
![methyl 2-methyl-5-oxo-4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4766010.png)
![1-(3-fluorobenzyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4766015.png)
![4-{[5-(aminocarbonyl)-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4766031.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-furamide](/img/structure/B4766035.png)
